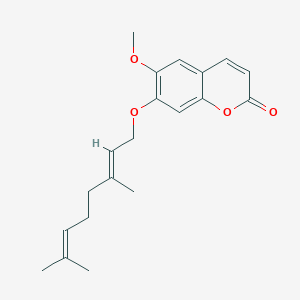

7-Geranyloxy-6-methoxycoumarin

概要

準備方法

合成経路と反応条件: 7-O-ゲラニルスコポレチンの合成は、通常、ゲラニル基をスコポレチン分子にカップリングすることを含みます。これは、ゲラニルブロマイドとスコポレチンを、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、炭酸カリウムなどの塩基の存在下で使用することなど、さまざまな有機合成技術によって達成できます。反応は通常、完全なカップリングを確実にするために還流条件下で行われます。

工業的生産方法: 7-O-ゲラニルスコポレチンの工業的生産には、アタルランティア・モノフィラの根から化合物を抽出し、カラムクロマトグラフィーなどの精製プロセスを行う場合があります。あるいは、収量と純度を最大限にするために最適化された反応条件を使用して、大規模合成を実行することができます。

化学反応の分析

反応の種類: 7-O-ゲラニルスコポレチンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、異なる誘導体を形成するために酸化することができます。これらは、異なる生物活性を有する可能性があります。

還元: 還元反応は、ゲラニル基を修飾し、化合物の特性を変化させる可能性があります。

置換: クマリン環上のメトキシ基は、他の官能基で置換して新しい誘導体を作成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: 置換反応は、通常、メトキシドナトリウム(NaOMe)やエトキシドナトリウム(NaOEt)などの求核剤を伴います。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります。

科学研究への応用

7-O-ゲラニルスコポレチンは、科学研究で幅広い用途があります。

化学: これは、さまざまなクマリン誘導体の合成のための出発物質として使用されます。

生物学: この化合物は、抗炎症、抗酸化、抗菌などの重要な生物活性を示します。

医学: 研究により、慢性リウマチ、麻痺、痙攣などの状態の治療における潜在的な治療上の用途が示されています。

科学的研究の応用

Biological Activities

Antioxidant Properties

7-Geranyloxy-6-methoxycoumarin exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its interaction with key signaling pathways such as NF-κB and COX-2 is noteworthy, as it may help reduce inflammation in conditions like arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing natural antimicrobial agents .

Medical Applications

Cancer Treatment

this compound has shown promising cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells. The compound induces apoptosis and disrupts the cell cycle, indicating its potential as an anticancer agent . A study revealed that it promotes apoptosis in neuroblastoma cells by increasing reactive oxygen species (ROS) production and impairing mitochondrial function .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly significant in the context of neurodegenerative diseases. By modulating apoptosis-related factors, it may help protect neuronal cells from degeneration and death, making it a candidate for further research in Alzheimer’s disease and other neurodegenerative conditions .

Synthetic Chemistry

This compound serves as a valuable starting material for synthesizing various coumarin derivatives. Its unique structure allows chemists to explore modifications that could enhance its biological activity or alter its pharmacokinetic properties. Recent advancements in synthetic methods, including microwave-assisted synthesis, have improved the efficiency of producing this compound .

Agricultural Applications

Due to its antimicrobial properties, this compound is being investigated for use in agriculture as a natural pesticide or fungicide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to synthetic agrochemicals .

Case Studies

作用機序

7-O-ゲラニルスコポレチンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。

分子標的: この化合物は、炎症性および酸化ストレス経路に関与する酵素と受容体を標的にします。

関与する経路: 炎症と免疫応答に重要な役割を果たすNF-κB経路などの経路を調節します。重要な酵素と受容体を阻害することで、7-O-ゲラニルスコポレチンは炎症と酸化損傷を軽減します。

類似の化合物との比較

7-O-ゲラニルスコポレチンは、スコポレチンなどの他のクマリン誘導体と比較できます。

スコポレチン: スコポレチンはゲラニル基を欠いていますが、同様の抗炎症および抗酸化特性を共有しています。

ウンベリフェロン: もう1つのクマリン誘導体であるウンベリフェロンも抗酸化活性を示しますが、化学構造と特定の生物学的効果が異なります。

エスクレチン: この化合物は、クマリン骨格が似ていますが、置換基が異なるため、薬理学的活性に違いがあります。

7-O-ゲラニルスコポレチンの独自性は、ゲラニル基にあります。この基は、他のクマリンと比較して、親油性を高め、生物活性を高める可能性があります。 .

類似化合物との比較

7-O-Geranylscopoletin can be compared with other coumarin derivatives, such as:

Scopoletin: While scopoletin lacks the geranyl group, it shares similar anti-inflammatory and antioxidant properties.

Umbelliferone: Another coumarin derivative, umbelliferone, also exhibits antioxidant activity but differs in its chemical structure and specific biological effects.

Esculetin: This compound has a similar coumarin backbone but with different substituents, leading to variations in its pharmacological activities.

The uniqueness of 7-O-Geranylscopoletin lies in its geranyl group, which enhances its lipophilicity and potentially its biological activity compared to other coumarins .

生物活性

7-Geranyloxy-6-methoxycoumarin, also known as 7-O-Geranylscopoletin, is a coumarin derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Biological Activities

This compound exhibits significant anti-inflammatory , antioxidant , and antimicrobial properties. Its potential therapeutic applications have been explored in several studies, indicating its efficacy in treating conditions such as chronic rheumatism and spasms.

Target Pathways

The compound primarily affects cellular pathways by modulating apoptosis-related factors at both protein and gene levels. It has been shown to induce cytotoxicity in various cancer cell lines, suggesting a role in cancer therapy .

Cellular Effects

Research indicates that this compound can significantly impact cell viability and induce apoptosis in neuroblastoma cells (SH-SY5Y). In one study, treatment with this compound resulted in increased reactive oxygen species (ROS) production and impaired mitochondrial membrane potential, leading to cell cycle arrest and apoptosis .

Comparative Analysis with Other Coumarins

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Anti-inflammatory, Antioxidant | Induces apoptosis in SH-SY5Y cells |

| Scopoletin | Anti-inflammatory, Antioxidant | Lacks the geranyl group; similar effects |

| Umbelliferone | Antioxidant | Different structure; varies in specific biological effects |

| Esculetin | Varies | Similar backbone but different substituents |

The unique geranyl group in this compound enhances its lipophilicity compared to other coumarins, potentially increasing its biological activity.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and cervical carcinoma (HeLa). The compound showed varying degrees of effectiveness across different cell types, indicating its potential as an anticancer agent .

- Induction of Apoptosis : In vitro studies revealed that the compound promotes apoptosis in SH-SY5Y neuroblastoma cells. The apoptotic process was confirmed through Annexin-V/PI staining, which indicated early and late stages of apoptosis following treatment with the compound at specific concentrations .

- Antimicrobial Properties : The antimicrobial activity of this compound has been explored, showing effectiveness against certain bacterial strains. This suggests its potential use in developing new antimicrobial agents .

Safety and Toxicological Profile

While the therapeutic potentials are promising, it is crucial to consider the safety profile of this compound. Recent reviews have highlighted the need for comprehensive toxicological studies to evaluate the acute and chronic toxicity of coumarins, including this compound. Preliminary data suggest that while some coumarins exhibit low toxicity at therapeutic doses, further investigation is necessary to establish safety parameters for clinical use .

特性

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNMITFNBJXRRP-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28587-43-1 | |

| Record name | 7-O-Geranylscopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the total synthesis of 7-geranyloxy-6-methoxycoumarin?

A2: The total synthesis of this compound has been achieved, and a key step involves the stereoselective oxidation of the geranyloxy side chain []. This oxidation was successfully carried out under microwave irradiation, potentially offering a more efficient and controlled synthetic route compared to traditional methods.

Q2: Are there any other natural sources of this compound besides Artemisia keiskeana?

A3: Yes, this compound has also been isolated from Murraya tetramera Huang []. This finding suggests that this compound might be present in other plant species, potentially broadening its availability for research and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。